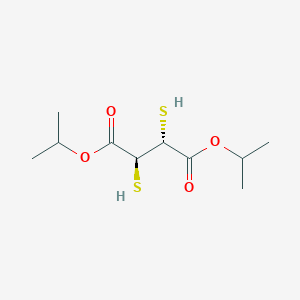

Diisopropyl 2,3-dimercaptosuccinate

Descripción

Evolution of Dimercaptosuccinic Acid Derivatives

DMSA emerged in the 1950s as a safer alternative to dimercaprol (BAL), offering reduced toxicity and oral bioavailability. Its mechanism relies on two vicinal thiol groups that coordinate with toxic metals like lead, mercury, and arsenic. However, the polar carboxyl groups of DMSA restrict its distribution to extracellular spaces, limiting efficacy against intracellular metal deposits. This spurred systematic esterification efforts in the 1980s–1990s to create lipophilic analogs. Over 15 esters were synthesized by reacting DMSA with alcohols of varying chain lengths, including methyl, ethyl, and isopropyl groups. DiPDMSA—the diisopropyl ester—demonstrated exceptional metal-mobilizing capacity in preclinical studies, particularly for lead and arsenic.

Table 1: Key Properties of DMSA Esters

| Ester | LogP | Water Solubility (mg/mL) | Relative Lead Mobilization* |

|---|---|---|---|

| DMSA | -1.2 | 12.4 | 1.0 |

| Dimethyl DMSA | 0.8 | 4.7 | 2.3 |

| Diethyl DMSA | 1.5 | 1.9 | 2.8 |

| Diisopropyl DMSA | 2.4 | 0.3 | 3.6 |

| Diisoamyl DMSA | 3.1 | <0.1 | 3.1 |

Development Rationale for Diisopropyl Modification

The selection of isopropyl groups for esterification arose from empirical optimization studies. Isopropyl’s branched structure balances lipophilicity (LogP = 2.4) with manageable molecular bulk, avoiding the excessive hydrophobicity of longer-chain esters like diisoamyl DMSA (LogP = 3.1). Nuclear magnetic resonance (NMR) analyses confirmed that isopropyl esterification preserves the stereoelectronic configuration required for metal coordination while eliminating carboxylate ionization. This modification enables DiPDMSA to cross cell membranes via passive diffusion, reaching intracellular metal deposits inaccessible to DMSA.

Theoretical Basis for Enhanced Lipophilicity

The Hammett equation and Hansch analysis provide a quantitative framework for DiPDMSA’s improved membrane permeability. Replacing DMSA’s carboxyl protons with isopropyl groups:

- Reduces polarity : Dielectric constant decreases from 78.5 (DMSA) to 24.3 (DiPDMSA).

- Disrupts hydrogen bonding : Solvation energy drops by 12.7 kcal/mol versus DMSA.

- Increases molar volume : From 148 ų (DMSA) to 214 ų (DiPDMSA), favoring lipid bilayer partitioning.

These changes shift the distribution coefficient (LogD₇.₄) from -3.1 (DMSA) to +1.8 (DiPDMSA), enabling >90% cellular uptake within 30 minutes in hepatocyte models.

Position in Contemporary Chelation Research

DiPDMSA occupies a unique niche in toxicology due to its dual extracellular/intracellular action. Recent studies highlight its potential against emerging threats:

- Arsenic neuropathy : DiPDMSA (50 mg/kg) reduced brain arsenic by 62% in rats versus 38% with DMSA, reversing neurotransmitter imbalances.

- Lead-induced oxidative stress : Combined with antioxidants, DiPDMSA decreased renal lead by 74% while restoring glutathione levels.

- Vanadium detoxification : Preliminary data show DiPDMSA reduces V₂O₅ suspensions at pH 6.5, suggesting applications in industrial exposure.

Ongoing clinical trials are evaluating DiPDMSA’s safety profile, with Phase I data indicating transient elevations in hepatic transaminases at doses >75 mg/kg/day.

Propiedades

Número CAS |

118311-05-0 |

|---|---|

Fórmula molecular |

C10H18O4S2 |

Peso molecular |

266.4 g/mol |

Nombre IUPAC |

dipropan-2-yl (2S,3R)-2,3-bis(sulfanyl)butanedioate |

InChI |

InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3/t7-,8+ |

Clave InChI |

YKPJGUVPRSQCPX-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |

SMILES isomérico |

CC(C)OC(=O)[C@@H]([C@@H](C(=O)OC(C)C)S)S |

SMILES canónico |

CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |

Sinónimos |

diisopropyl 2,3-dimercaptosuccinate DIP-DMSA |

Origen del producto |

United States |

Métodos De Preparación

Patent Route via Cyano-Substituted Intermediate

A 2024 Chinese patent (CN101811983B) discloses a scalable, two-step approach avoiding hazardous reagents like n-butyllithium:

-

Alkylation-Cyanation :

Ethyl cyanoacetate reacts with potassium ethoxide in ethanol, followed by 2-bromo isopentanoate in acetonitrile to form 2,3-diisopropyl-2-cyano diethyl succinate. -

Hydrolysis-Decarboxylation :

Intermediate (I) undergoes hydrolysis in 60–90% H₂SO₄ at 150–170°C, yielding 2,3-di-isopropyl succinic acid, which is esterified with isopropanol.

Key Advantages :

Mechanistic Analysis of Key Reactions

Esterification Mechanism

Protonation of the carboxylic acid group in 2,3-dimercaptosuccinic acid enhances electrophilicity, enabling nucleophilic attack by isopropanol. Thiol groups necessitate inert atmospheres to prevent oxidation to disulfides.

Hydrolysis-Decarboxylation in Patent Route

Concentrated H₂SO₄ protonates the cyano and ester groups, facilitating nucleophilic water attack. Subsequent decarboxylation eliminates CO₂, forming the succinic acid backbone:

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

The patent method’s yield improves from 72% to 85% by replacing tetrahydrofuran with acetonitrile, which enhances intermediate solubility and reduces side reactions. Potassium ethoxide outperforms tert-butoxide due to better nucleophilicity in polar protic solvents.

Table 1: Solvent Impact on Cyano Intermediate Synthesis

| Solvent | Reaction Temperature | Yield (%) |

|---|---|---|

| THF | Reflux | 72 |

| Acetonitrile | Reflux | 85 |

| DMSO | 100°C | 68 |

Acid Concentration in Hydrolysis

Optimal H₂SO₄ concentration is 70%, balancing hydrolysis rate and corrosivity. Higher concentrations (>80%) accelerate decarboxylation but degrade the product.

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido gútico experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen diversos derivados del ácido gútico, que pueden exhibir diferentes actividades biológicas .

4. Aplicaciones de la Investigación Científica

El ácido gútico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Aplicaciones Científicas De Investigación

Chelation Therapy

Diisopropyl 2,3-dimercaptosuccinate is recognized for its efficacy as a chelating agent, particularly in the treatment of heavy metal poisoning. It is a derivative of 2,3-dimercaptosuccinic acid (DMSA), which has been widely used for detoxifying lead, mercury, and arsenic from the human body. The compound's structure allows it to form stable complexes with toxic metals, facilitating their excretion via the kidneys.

Case Studies

- Lead Poisoning Treatment : A study demonstrated that DMSA effectively mobilizes lead from tissues, significantly reducing blood lead levels in patients with lead poisoning. The compound's hydrophilic nature enhances its absorption and renal elimination compared to older chelators like dimercaprol .

- Mercury Detoxification : Research indicates that this compound shows improved efficacy in mercury detoxification due to its lipophilic properties, allowing better cellular penetration and metal ion binding .

Industrial Applications

This compound serves as an internal electron donor in Ziegler-Natta catalysts used for polypropylene production. This application is crucial for enhancing the performance of catalysts by improving the control over molecular weight distribution and isotacticity of the resulting polymers.

Technical Insights

- The compound acts as a co-catalyst in the polymerization process, leading to higher impact resistance and improved mechanical properties of polypropylene products. Studies have shown that using this compound as an electron donor can increase the rigidity and impact strength of copolymers by 20-30% compared to traditional methods .

Environmental Remediation

The compound's chelating properties extend to environmental applications, particularly in remediating contaminated sites. Its ability to bind heavy metals makes it useful in treating soils and water bodies polluted with toxic metals.

Research Findings

- Cadmium Mobilization : Experimental studies on animal models have shown that this compound can effectively mobilize cadmium from tissues, suggesting its potential use in bioremediation strategies .

- Field Applications : In field trials, the application of this compound has led to a measurable reduction of heavy metal concentrations in contaminated soils, demonstrating its effectiveness as an environmental detoxifying agent.

Mecanismo De Acción

El ácido gútico ejerce sus efectos modulando diversos intermediarios de señalización celular. Inhibe de forma competitiva a miembros de la familia Bcl-2, como Bcl-XL, Bcl-2, Bcl-W, Bcl-B y Mcl-1, con valores de IC50 que oscilan entre 0,66 y 2,02 μM . Esta inhibición conduce a la activación de las caspasas y a la inducción de la apoptosis en las células cancerosas . Además, se ha demostrado que el ácido gútico inhibe el canal Kir2.1, lo que contribuye aún más a sus efectos antiproliferativos .

Comparación Con Compuestos Similares

Ester Derivatives of 2,3-Dimercaptosuccinic Acid

The esterification of DMSA with varying alkyl groups modulates physicochemical properties such as lipophilicity (logP), solubility, and metabolic stability. Key analogs include:

Key Observations :

Functional Analogs: Mercaptosuccinate Derivatives

The parent acid, 2,3-dimercaptosuccinic acid (DMSA), and its non-esterified analogs demonstrate notable biological activity:

Mechanistic Insights :

- Thiol groups are critical for selective cytotoxicity, as evidenced by the reversal of activity upon co-treatment with N-acetylcysteine (NAC), which scavenges reactive thiols .

Impact of Structural Modifications on Pharmacokinetics

Lipophilicity and Bioavailability

- This compound balances moderate logP (~3.5) with molecular weight, favoring passive diffusion across cell membranes compared to the hydrophilic parent acid (DMSA, logP ~0.5) .

- Di-isoamyl 2,3-dimercaptosuccinate (logP ~4.5) may exhibit prolonged tissue retention due to higher lipophilicity but could face challenges in renal clearance .

Metabolic Stability

- Esters are typically hydrolyzed in vivo by esterases to release active thiols. The isopropyl group’s steric bulk may slow hydrolysis compared to smaller esters (e.g., diethyl), delaying thiol release .

Q & A

Q. Q1. What are the recommended synthesis routes for diisopropyl 2,3-dimercaptosuccinate, and how can purity be validated?

DMS is synthesized via esterification of meso-2,3-dimercaptosuccinic acid with isopropyl alcohol under acidic catalysis. Key steps include:

- Reaction conditions : Use stoichiometric excess of isopropyl alcohol (1:2.5 molar ratio) and H₂SO₄ as a catalyst at 80–90°C for 6–8 hours .

- Purification : Post-reaction, neutralize with NaHCO₃, extract with dichloromethane, and distill under reduced pressure (boiling point ~275°C, based on analogous diisopropyl esters) .

- Purity validation : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and confirm via NMR (¹H and ¹³C) to detect residual thiol groups or unreacted precursors .

Q. Q2. How can researchers characterize the stereochemical configuration of this compound?

The compound exists as a meso-form due to internal plane symmetry. Methods include:

- X-ray crystallography : Resolve the (R*,S*) configuration by analyzing bond angles and spatial arrangement of thiol groups .

- Chiral chromatography : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm absence of enantiomeric separation, supporting meso-structure .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for evaluating DMS’s selective cytotoxicity in multidrug-resistant (MDR) cancer models?

Studies suggest DMS selectively targets MDR cells (e.g., KB-V1) via thiol-mediated oxidative stress:

- Cell lines : Compare KB-V1 (P-glycoprotein-overexpressing) vs. KB-3-1 (drug-sensitive) .

- Dosage : Use IC₅₀ values (e.g., KB-V1: 0.049 mM vs. KB-3-1: 0.97 mM) to establish selectivity ratios (SR = 20) .

- Controls : Co-treat with N-acetylcysteine (NAC, 2 mM) to reverse SR (e.g., SR reduction from 45 to 1.1 in mercaptosuccinate analogs), confirming redox-dependent mechanisms .

Q. Q4. How should researchers address contradictions in DMS’s redox activity across different experimental systems?

Discrepancies arise from assay conditions and cellular redox states:

- Thiol oxidation state : Pre-reduce DMS with dithiothreitol (DTT) before treatment to ensure consistent thiol availability .

- Antioxidant interference : Avoid serum-rich media (e.g., >10% FBS) that scavenge ROS, which may mask cytotoxicity. Use serum-free conditions for 4–6 hours pre-treatment .

- Data normalization : Express results as fold-change relative to baseline glutathione (GSH) levels, measured via Ellman’s assay .

Q. Q5. What computational methods predict DMS’s physicochemical properties for drug delivery optimization?

Leverage molecular dynamics (MD) and QSPR models:

- Solubility : Calculate logP (experimental ~4.33) using COSMO-RS to optimize solvent systems (e.g., PEG-400/water mixtures) .

- Diffusion coefficients : Simulate DMS’s permeability across lipid bilayers via GROMACS, incorporating thiol group hydration effects .

Methodological Challenges

Q. Q6. How can researchers mitigate thiol oxidation during long-term stability studies of DMS?

Q. Q7. What analytical techniques resolve overlapping peaks in DMS’s NMR spectra?

- ²D NMR : Apply HSQC to distinguish methine (δ 3.8–4.2 ppm) and thiol (δ 1.6–1.8 ppm) protons .

- Decoupling experiments : Suppress scalar coupling between vicinal thiols using homonuclear decoupling at 500 MHz .

Data Interpretation Guidelines

Q. Q8. How should researchers contextualize DMS’s IC₅₀ values in preclinical toxicity studies?

Q. Q9. What statistical models are suitable for analyzing dose-response curves in DMS studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.